Cas no 1136-86-3 (3',4',5'-Trimethoxyacetophenone)
3',4',5'-Trimethoxyacetophenone Chemical and Physical Properties
Names and Identifiers
-
- 1-(3,4,5-Trimethoxyphenyl)ethanone
- 3,4,5-Trimethoxyacetophenone
- 3',4',5'-Trimethoxyacetophenone
- 3′,4′,5′-Trimethoxyacetophenone
- Ethanone, 1-(3,4,5-trimethoxyphenyl)-
- 1-(3,4,5-trimethoxyphenyl)ethan-1-one
- VUGQIIQFXCXZJU-UHFFFAOYSA-N
- (3,4,5-Trimethoxy)acetophenone
- PubChem22820
- bmse010088
- (3,5-Trimethoxy)acetophenone
- BDBM81968
- 1-acetyl-3,4,5-trimethoxybenzene
- NSC30099
- NS
- NSC 30099
- FT-0614156
- ZINC00057170
- CS-0075988
- CHEBI:86547
- EN300-17124
- SY049790
- AS-48162
- CAS_1136-86-3
- AC-23726
- Q27159233
- InChI=1/C11H14O4/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6H,1-4H
- EINECS 214-501-9
- 3 inverted exclamation mark ,4 inverted exclamation mark ,5 inverted exclamation mark -Trimethoxyacetophenone
- TMA,3,4,5-
- Z56889007
- Acetophenone, 3',4',5'-trimethoxy
- SR-01000039809
- F0850-6776
- 1136-86-3
- NSC-30099
- 1-(3,4,5-Trimethoxyphenyl)ethanone #
- MFCD00008738
- UNII-35KU75558G
- DTXSID30150481
- AM20080566
- T0898
- AKOS000119391
- J-003003
- 3,4,5-Trimethoxy-1-acetyl benzene
- F19548
- A803082
- SR-01000039809-1
- SCHEMBL290542
- 35KU75558G
- 3',4',5'-Trimethoxyacetophenone, 98%
- NS00023694
- DTXCID6072972
- STL415950
- 3',4',5'-TMA
- CHEMBL5280750
- BBL034657
- DB-022819
- Ethanone, 1-(3,4,5-trimethoxyphenyl)-(9CI)
- 3'',4'',5''-Trimethoxyacetophenone
-
- MDL: MFCD00008738
- Inchi: 1S/C11H14O4/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6H,1-4H3
- InChI Key: VUGQIIQFXCXZJU-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC(C(C)=O)=CC=1OC)OC
- BRN: 1463133
Computed Properties
- Exact Mass: 210.08900
- Monoisotopic Mass: 210.089209
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.2
- Topological Polar Surface Area: 44.8
Experimental Properties
- Color/Form: powder
- Density: 1.1922 (rough estimate)
- Melting Point: 80.0 to 83.0 deg-C
- Boiling Point: 224°C/40mmHg(lit.)
- Flash Point: 173-174°C/10mm
- Refractive Index: 1.5075 (estimate)
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 44.76000
- LogP: 1.91500
- Solubility: Not determined
3',4',5'-Trimethoxyacetophenone Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S22-S24/25
-
Hazardous Material Identification:
- Storage Condition:Store below +30°C.
- Risk Phrases:R34
- Safety Term:S22;S24/25
3',4',5'-Trimethoxyacetophenone Customs Data
- HS CODE:2914509090
- Customs Data:
China Customs Code:
2914509090Overview:
2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
3',4',5'-Trimethoxyacetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162139-5G |
3',4',5'-Trimethoxyacetophenone |
1136-86-3 | >98.0%(GC) | 5g |
¥160.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162139-1g |
3',4',5'-Trimethoxyacetophenone |
1136-86-3 | >98.0%(GC) | 1g |
¥41.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162139-25G |
3',4',5'-Trimethoxyacetophenone |
1136-86-3 | >98.0%(GC) | 25g |
¥640.90 | 2023-08-31 | |
| Chemenu | CM283140-500g |
1-(3,4,5-Trimethoxyphenyl)ethanone |
1136-86-3 | 95% | 500g |
$700 | 2021-06-16 | |
| Alichem | A019121629-25g |
1-(3,4,5-Trimethoxyphenyl)ethanone |
1136-86-3 | 95% | 25g |
$289.12 | 2023-09-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T14970-5g |
3,4,5-Trimethoxyacetophenone |
1136-86-3 | 98% | 5g |
¥103.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T14970-25g |
3,4,5-Trimethoxyacetophenone |
1136-86-3 | 98% | 25g |
¥481.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T14970-1g |
3,4,5-Trimethoxyacetophenone |
1136-86-3 | 98% | 1g |
¥28.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T14970-100g |
3,4,5-Trimethoxyacetophenone |
1136-86-3 | 98% | 100g |
¥1921.0 | 2023-09-06 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T68101-5G |
3',4',5'-Trimethoxyacetophenone |
1136-86-3 | 98% | 5G |
¥621.36 | 2022-02-23 |
3',4',5'-Trimethoxyacetophenone Suppliers
3',4',5'-Trimethoxyacetophenone Related Literature
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1. Synthesis of o-deuterio- and o-halogeno-acetophenones via oxidation of η2-(2-acetylphenyl)tetracarbonylmanganese derivatives and the determination of a primary kinetic isotope effect in ortho-metallation of acetophenonesLouie H. P. Gommans,Lyndsay Main,Brian K. Nicholson J. Chem. Soc. Chem. Commun. 1986 12
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Ahmed Kamal,A. V. Subba Rao,T. Srinivasa Reddy,Sowjanya Polepalli,Siddiq Pasha Shaik,Chandrakant Bagul,M. V. P. S. Vishnuvardhan,Nishant Jain Med. Chem. Commun. 2015 6 1842
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Jessy Aziz,Etienne Brachet,Abdallah Hamze,Jean-Fran?ois Peyrat,Guillaume Bernadat,Estelle Morvan,Jér?me Bignon,Joanna Wdzieczak-Bakala,Déborah Desravines,Joelle Dubois,Marie Tueni,Ahmad Yassine,Jean-Daniel Brion,Mouad Alami Org. Biomol. Chem. 2013 11 430
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Guangming Wang,Xun Li,Xuepu Wang,Kaka Zhang New J. Chem. 2021 45 12305
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Guangming Wang,Xun Li,Xuepu Wang,Kaka Zhang New J. Chem. 2021 45 12305
Additional information on 3',4',5'-Trimethoxyacetophenone
Introduction to 3',4',5'-Trimethoxyacetophenone (CAS No. 1136-86-3)
3',4',5'-Trimethoxyacetophenone, identified by the Chemical Abstracts Service Number (CAS No.) 1136-86-3, is a significant organic compound with a wide range of applications in the chemical and pharmaceutical industries. This compound, characterized by its trimethoxy substitution pattern on an acetophenone backbone, has garnered considerable attention due to its versatile reactivity and structural properties. Its molecular formula, C10H10O3, reflects its composition as a ketone derivative with three methoxy groups at specific positions, making it a valuable intermediate in synthetic chemistry.
The structural framework of 3',4',5'-Trimethoxyacetophenone consists of a benzene ring substituted with three methoxy groups at the 3', 4', and 5' positions, coupled with an acetyl group at the 1-position. This arrangement imparts unique electronic and steric properties, influencing its behavior in various chemical reactions. The presence of multiple reactive sites—hydroxyl-like electron-donating methoxy groups and the carbonyl group—makes it a versatile building block for synthesizing more complex molecules.
In recent years, 3',4',5'-Trimethoxyacetophenone has been extensively studied for its potential applications in pharmaceutical synthesis. One of the most notable areas of research involves its role as a precursor in the development of bioactive compounds. The compound's ability to undergo selective functionalization allows chemists to introduce additional modifications, enabling the synthesis of pharmacologically relevant molecules. For instance, derivatives of 3',4',5'-Trimethoxyacetophenone have been explored in the synthesis of flavonoid analogs, which are known for their antioxidant and anti-inflammatory properties.
Moreover, the compound has found utility in the field of organic electronics. The conjugated system provided by the aromatic ring and the ketone group makes 3',4',5'-Trimethoxyacetophenone a candidate for use in materials that exhibit photochemical activity. Researchers have investigated its incorporation into organic light-emitting diodes (OLEDs) and photovoltaic cells, leveraging its ability to absorb and emit light efficiently. These studies highlight the compound's potential beyond traditional pharmaceutical applications, contributing to advancements in sustainable energy technologies.
The synthesis of 3',4',5'-Trimethoxyacetophenone typically involves multi-step organic reactions, often starting from commercially available aromatic precursors. One common synthetic route includes the methylation of acetophenone derivatives followed by oxidation and further functionalization. Advances in catalytic methods have improved the efficiency and selectivity of these processes, reducing waste and enhancing yield. Such improvements are crucial for scaling up production while adhering to environmental regulations.
Recent research has also explored the biological activities of 3',4',5'-Trimethoxyacetophenone itself. While not typically used as a therapeutic agent directly, its structural motifs have inspired the design of novel drug candidates. For example, studies have demonstrated its potential as an intermediate in synthesizing kinase inhibitors, which are targeted therapies for various cancers and inflammatory diseases. The ability to modify its structure allows researchers to fine-tune pharmacokinetic properties, such as solubility and metabolic stability, making it an attractive scaffold for drug development.
The compound's role in natural product synthesis cannot be overlooked either. Many plants produce structurally similar compounds that exhibit medicinal properties. By studying these natural products, chemists can reverse-engineer pathways that lead to 3',4',5'-Trimethoxyacetophenone, providing insights into biosynthetic routes that could be optimized for industrial production. This approach not only accelerates drug discovery but also contributes to sustainable sourcing strategies by mimicking nature's own processes.
In conclusion, 3',4',5'-Trimethoxyacetophenone (CAS No. 1136-86-3) is a multifaceted compound with significant implications across multiple scientific disciplines. Its versatility as a synthetic intermediate has positioned it as a key player in pharmaceutical development, organic electronics, and materials science. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to remain at the forefront of chemical innovation.
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